1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol
Description
1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a 3-fluoro-4-methoxybenzyl group attached to the nitrogen of a pyrrolidin-3-ol scaffold. This compound, with a molecular weight of 225.26 g/mol and ≥95% purity (CAS: 1903091-93-9), exhibits a unique structural profile due to its electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring .
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-16-12-3-2-9(6-11(12)13)7-14-5-4-10(15)8-14/h2-3,6,10,15H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOQGOMPHHZUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223578 | |
| Record name | 1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044767-37-4 | |
| Record name | 1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044767-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluoro-4-methoxyphenyl)methyl]-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol typically involves the condensation of a suitable aldehyde with a pyrrolidine derivative. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluoro or methoxy groups.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-one, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Aromatic Ring
1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1033012-64-4)
- Structure : Replaces the 3-fluoro and 4-methoxy groups with a single 3-chloro substituent.
- Properties: Molecular weight = 211.69 g/mol (C₁₁H₁₄ClNO). The chloro group increases lipophilicity compared to fluorine but lacks the methoxy group’s steric and electronic effects.
- Applications: Limited data on bioactivity, but its synthesis highlights the impact of halogen choice on physicochemical properties .
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol
- Structure: Features a 3-fluorophenoxy group instead of 3-fluoro-4-methoxyphenyl.
- Applications: Not explicitly reported, but the phenoxy group may enhance solubility compared to benzyl derivatives .
Modifications on the Pyrrolidine Core
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine
- Structure : Replaces the hydroxyl group at the 3-position of pyrrolidine with a methylamine (-CH₂NH₂).
- Properties: Molecular weight = 194.25 g/mol (C₁₁H₁₅FN₂).
- Applications: No specific data, but the amine functionality is common in neurotransmitter analogs .
(S)-1-(4-((3-((Phenylsulfonyl)methyl)phenoxy)methyl)benzyl)pyrrolidin-3-ol
- Structure: Incorporates a phenylsulfonylmethyl-phenoxy-benzyl group on the pyrrolidine nitrogen.
- Properties : The sulfonyl group enhances polarity and may improve binding to hydrophobic enzyme pockets.
Structural and Functional Analysis
Key Comparative Data
Impact of Substituents on Properties
- Electron Effects : The 3-fluoro-4-methoxy substitution in the target compound balances electron withdrawal (F) and donation (OCH₃), optimizing interactions with aromatic-binding protein domains.
- Lipophilicity : Chloro derivatives (e.g., 1-(3-Chloro-benzyl)-pyrrolidin-3-ol) exhibit higher logP values than fluoro analogs, affecting membrane permeability .
- Bioactivity : The sulfonyl group in SK1-targeted compounds enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
